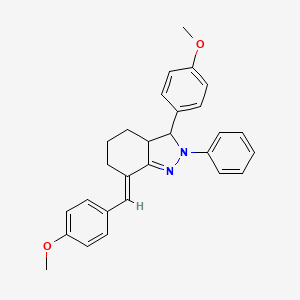![molecular formula C13H9BrN2O3 B5258274 5-[(3-Bromo-4-prop-2-ynyloxyphenyl)methylene]-1,3-diazolidine-2,4-dione](/img/structure/B5258274.png)
5-[(3-Bromo-4-prop-2-ynyloxyphenyl)methylene]-1,3-diazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3-Bromo-4-prop-2-ynyloxyphenyl)methylene]-1,3-diazolidine-2,4-dione is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a diazolidine-2,4-dione core, which is a versatile scaffold in medicinal chemistry, and a bromo-substituted phenyl group, which can participate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Bromo-4-prop-2-ynyloxyphenyl)methylene]-1,3-diazolidine-2,4-dione typically involves the following steps:
Formation of the Diazolidine-2,4-dione Core: This can be achieved by reacting urea with glyoxylic acid under acidic conditions to form the diazolidine-2,4-dione ring.
Bromination: The phenyl group is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
5-[(3-Bromo-4-prop-2-ynyloxyphenyl)methylene]-1,3-diazolidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The alkyne group can be oxidized to form diketones or reduced to alkenes or alkanes.
Cycloaddition Reactions: The alkyne group can participate in cycloaddition reactions such as the Huisgen 1,3-dipolar cycloaddition to form triazoles.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Potassium permanganate or osmium tetroxide in aqueous or organic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azides or thiols.
Oxidation: Formation of diketones.
Reduction: Formation of alkenes or alkanes.
科学的研究の応用
5-[(3-Bromo-4-prop-2-ynyloxyphenyl)methylene]-1,3-diazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its ability to interact with biological targets.
Medicine: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 5-[(3-Bromo-4-prop-2-ynyloxyphenyl)methylene]-1,3-diazolidine-2,4-dione involves its interaction with specific molecular targets. The bromo-substituted phenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The alkyne group can participate in click chemistry reactions, allowing for the tagging and tracking of biomolecules .
類似化合物との比較
Similar Compounds
4-[(3-Bromo-4-prop-2-ynyloxyphenyl)methylene]-1,3-diazolidine-2,4-dione: Similar structure but different substitution pattern.
5-[(3-Chloro-4-prop-2-ynyloxyphenyl)methylene]-1,3-diazolidine-2,4-dione: Chlorine instead of bromine.
5-[(3-Bromo-4-methoxyphenyl)methylene]-1,3-diazolidine-2,4-dione: Methoxy group instead of prop-2-ynyloxy.
Uniqueness
The unique combination of the bromo-substituted phenyl group and the prop-2-ynyloxy group in 5-[(3-Bromo-4-prop-2-ynyloxyphenyl)methylene]-1,3-diazolidine-2,4-dione provides distinct reactivity and potential for diverse applications in chemical synthesis and biological research .
特性
IUPAC Name |
(5E)-5-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O3/c1-2-5-19-11-4-3-8(6-9(11)14)7-10-12(17)16-13(18)15-10/h1,3-4,6-7H,5H2,(H2,15,16,17,18)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTWHQRIFPSWBY-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5258199.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B5258209.png)

![3-amino-N-[3-(1,3-benzothiazol-2-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5258223.png)
![2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5258229.png)
![N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B5258243.png)
![(3aR*,7aS*)-5-methyl-2-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5258248.png)
![5-(1-allylprolyl)-3-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5258252.png)
![3-methyl-5-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5258259.png)

![ethyl [(5E)-5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5258277.png)
![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5258283.png)
![4-[1-(2-fluoro-5-methylbenzyl)-3-azetidinyl]pyridine](/img/structure/B5258286.png)
![N-[cyclopropyl(4-methyl-2-pyridinyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5258296.png)
